[(2,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine is a synthetic organic compound characterized by the presence of difluorophenyl and fluoroethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a difluorophenylmethyl halide reacts with a pyrazole derivative under basic conditions. The reaction may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the phenyl or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.
Scientific Research Applications
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds such as:
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
(2,5-difluorophenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Contains a bromoethyl group, which may exhibit different reactivity and biological activity.
Properties
Molecular Formula |
C13H14F3N3 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-[2-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H14F3N3/c14-4-6-19-12(3-5-18-19)9-17-8-10-7-11(15)1-2-13(10)16/h1-3,5,7,17H,4,6,8-9H2 |
InChI Key |
OAXFIDOCOUBEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC2=CC=NN2CCF)F |
Origin of Product |
United States |
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